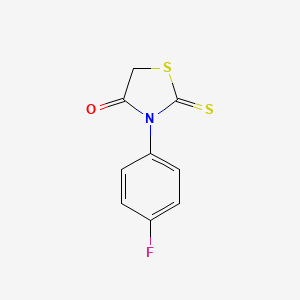

3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one

Descripción general

Descripción

3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. The presence of the fluorophenyl group adds to its unique chemical properties, making it a compound of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one typically involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Aplicaciones Científicas De Investigación

3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets within proteins, increasing its efficacy as an inhibitor. The exact pathways involved depend on the specific application and target enzyme.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Chlorophenyl)-2-thioxo-1,3-thiazolan-4-one

- 3-(4-Bromophenyl)-2-thioxo-1,3-thiazolan-4-one

- 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolan-4-one

Uniqueness

3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine atom increases the compound’s lipophilicity and enhances its ability to interact with biological targets. Compared to its chlorinated or brominated analogs, the fluorinated compound often exhibits higher potency and selectivity in biological assays.

Actividad Biológica

3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one (CAS 387-27-9) is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant case studies and research findings.

- Molecular Formula : C₉H₆FNOS₂

- Molecular Weight : 227.28 g/mol

- CAS Number : 387-27-9

Antimicrobial Activity

Thiazolidinone derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with a fluorinated phenyl group exhibit enhanced antibacterial activity against various strains of bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5 | |

| Pseudomonas aeruginosa | 125 | ||

| Escherichia coli | 62.5 |

The compound demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, with a reduction percentage exceeding 50% at concentrations comparable to its MIC .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. In particular, the derivative containing the 4-fluorophenyl group has shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of 4-fluorophenyl thiazolidinone against ovarian (SKOV3) and cervical (HeLa) cancer cell lines:

- Cytotoxicity Results :

This indicates that this compound has potent anticancer properties, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Genotoxicity Assessment

While the compound exhibits promising therapeutic effects, its safety profile is crucial for potential clinical applications. A genotoxicity study revealed that at sublethal concentrations, the compound induced significant genotoxic effects in normal cells, suggesting caution in its therapeutic use .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinone derivatives can be attributed to their structural features. The presence of electron-withdrawing groups such as fluorine enhances their reactivity and biological efficacy. SAR studies indicate that modifications in the thiazolidinone scaffold can lead to improved antimicrobial and anticancer activities .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOPBWMREOTAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314990 | |

| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-27-9 | |

| Record name | 387-27-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.